molecular formula C21H45N9O B12681824 2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol CAS No. 93940-99-9

2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol

Cat. No.: B12681824
CAS No.: 93940-99-9
M. Wt: 439.6 g/mol
InChI Key: UFHKHWHPROUYJH-UHFFFAOYSA-N
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Description

2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol is a complex organic compound with the molecular formula C21H45N9O. It is known for its unique structure, which includes multiple amino groups and a phenolic core. This compound is used in various scientific and industrial applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol typically involves the reaction of tris(2-aminoethyl)amine with formaldehyde and phenol under controlled conditions. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for complex organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol involves its interaction with various molecular targets. The compound’s multiple amino groups allow it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its phenolic core can participate in redox reactions, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol is unique due to its multiple amino groups and phenolic core, which provide a versatile platform for various chemical reactions and applications. Its ability to form stable complexes with metal ions and participate in redox reactions sets it apart from similar compounds .

Properties

CAS No.

93940-99-9

Molecular Formula

C21H45N9O

Molecular Weight

439.6 g/mol

IUPAC Name

2,4,6-tris[[2-(2-aminoethylamino)ethylamino]methyl]phenol

InChI

InChI=1S/C21H45N9O/c22-1-4-25-7-10-28-15-18-13-19(16-29-11-8-26-5-2-23)21(31)20(14-18)17-30-12-9-27-6-3-24/h13-14,25-31H,1-12,15-17,22-24H2

InChI Key

UFHKHWHPROUYJH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CNCCNCCN)O)CNCCNCCN)CNCCNCCN

Origin of Product

United States

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